3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a tert-butylphenyl group and a methoxybenzoyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Formation of the tert-butylphenyl intermediate: Starting with tert-butylbenzene, a Friedel-Crafts alkylation can introduce the tert-butyl group.
Introduction of the methoxybenzoyl group: The intermediate can undergo a reaction with 3-methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.
Formation of the propanoic acid backbone:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties. For example, the presence of aromatic rings and carboxylic acid groups might make it a candidate for anti-inflammatory or analgesic drugs.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation or pain pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-3-[(3-hydroxybenzoyl)amino]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-tert-butylphenyl)-3-[(3-chlorobenzoyl)amino]propanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(4-TERT-BUTYLPHENYL)-3-[(3-METHOXYPHENYL)FORMAMIDO]PROPANOIC ACID lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)16-10-8-14(9-11-16)18(13-19(23)24)22-20(25)15-6-5-7-17(12-15)26-4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFHMLBOUOZDSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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